molecular formula C18H19N5OS B14141860 N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)benzo[d]thiazole-6-carboxamide

N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B14141860
M. Wt: 353.4 g/mol
InChI Key: MYSSFDICDKUBOH-UHFFFAOYSA-N
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Description

N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzo[d]thiazole ring fused with a pyrimidine ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)benzo[d]thiazole-6-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Synthesis of the pyrimidine ring: The pyrimidine ring can be synthesized by reacting a suitable nitrile with a formamide derivative.

    Coupling of the piperidine moiety: The piperidine ring is introduced by reacting 4-methylpiperidine with the pyrimidine derivative.

    Final coupling reaction: The benzo[d]thiazole and pyrimidine derivatives are coupled together using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)benzo[d]thiazole-6-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamide

Uniqueness

N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)benzo[d]thiazole-6-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications set it apart from similar compounds.

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C18H19N5OS/c1-12-4-6-23(7-5-12)18-19-9-14(10-20-18)22-17(24)13-2-3-15-16(8-13)25-11-21-15/h2-3,8-12H,4-7H2,1H3,(H,22,24)

InChI Key

MYSSFDICDKUBOH-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC4=C(C=C3)N=CS4

Origin of Product

United States

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